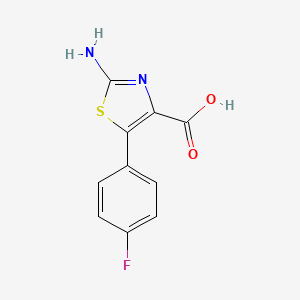

2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid

Description

Historical Context of Fluorinated Thiazole Derivatives

The development of fluorinated thiazoles traces back to the early 20th century, with the Hantzsch thiazole synthesis serving as a foundational method for constructing the thiazole core. The introduction of fluorine into heterocyclic systems gained momentum in the 1980s, driven by fluorine’s ability to modulate electronic, metabolic, and binding properties of pharmaceutical candidates. Early work focused on simple fluorothiazoles, such as 2-amino-5-fluorothiazole hydrochloride, synthesized via lithiation and fluorination of protected aminothiazoles. These efforts laid the groundwork for more complex derivatives, including 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid, which combines fluorine’s electronegativity with the thiazole ring’s aromatic stability and hydrogen-bonding capacity.

The strategic placement of fluorine at the para position of the phenyl group enhances steric and electronic interactions in biological systems, a design principle validated by studies on α-amylase inhibitors and anticancer agents. For instance, fluorophenyl-thiazole hybrids demonstrated superior inhibition of α-amylase (IC~50~ = 5.14 μM) compared to non-fluorinated analogs, underscoring fluorine’s role in optimizing drug-receptor interactions.

Position of this compound in Heterocyclic Chemistry

This compound occupies a unique niche in heterocyclic chemistry due to its multifunctional architecture:

- Thiazole Core : The 1,3-thiazole ring provides a rigid, planar framework that facilitates π-π stacking and hydrogen bonding with biological targets. The amino group at position 2 and carboxylic acid at position 4 introduce polarity, enhancing solubility and enabling salt formation.

- Fluorophenyl Substituent : The 4-fluorophenyl group at position 5 contributes lipophilicity and electron-withdrawing effects, fine-tuning the molecule’s electronic profile. Fluorine’s small atomic radius minimizes steric hindrance while maximizing van der Waals interactions.

Table 1: Comparative Structural and Physicochemical Properties of Fluorinated Thiazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|---|---|

| This compound | C~10~H~7~FN~2~O~2~S | 238.24 | 444.2 (Predicted) | 1.522 (Predicted) | 0.92 |

| 5-(4-fluorophenyl)thiazole-4-carboxylic acid | C~10~H~6~FNO~2~S | 223.22 | N/A | N/A | N/A |

| 2-Amino-5-fluorothiazole hydrochloride | C~3~H~4~ClFN~2~S | 154.59 | N/A | N/A | N/A |

The carboxylic acid group enables derivatization into esters, amides, or metal complexes, expanding the compound’s utility in combinatorial chemistry. For example, coupling with hydrazonoyl chlorides yielded nano-sized thiazoles with potent cytotoxicity (IC~50~ = 2.97 µg/mL against breast cancer cells).

Research Trends and Academic Interest Evolution

Recent studies highlight three key trends:

- Antidiabetic Applications : Fluorophenyl-thiazoles exhibit dual inhibition of α-amylase and advanced glycation end-products (AGEs). Compound 3h (IC~50~ = 5.14 μM) outperformed acarbose (IC~50~ = 5.55 μM) in α-amylase assays, while derivatives 3d , 3f , 3i , and 3k showed superior antiglycation activity.

- Anticancer Potential : Nano-sized derivatives, such as 7c , demonstrated remarkable cytotoxicity against MDA-MB-231 cells (IC~50~ = 2.97 µg/mL), surpassing cisplatin (IC~50~ = 4.33 µg/mL). Docking studies attributed this activity to interactions with XIAP’s BIR3 domain, disrupting apoptosis regulation.

- Antimicrobial Activity : Thiazole-pyridazine hybrids derived from rhodanine showed broad-spectrum activity against Staphylococcus aureus and Candida albicans, with MIC values <10 µg/mL.

Academic interest has shifted toward structure-activity relationship (SAR) studies, leveraging computational tools like molecular docking to predict binding modes. For instance, fluorophenyl-thiazoles preferentially occupy hydrophobic pockets of α-amylase via van der Waals contacts, while the carboxylic acid group forms hydrogen bonds with catalytic residues.

Properties

IUPAC Name |

2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2S/c11-6-3-1-5(2-4-6)8-7(9(14)15)13-10(12)16-8/h1-4H,(H2,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQZRBHUKFXVLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=C(S2)N)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 4-fluoroaniline with thiourea and chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include heating the mixture to reflux and maintaining an acidic environment to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

Oxidation: Nitro derivatives of the thiazole ring.

Reduction: Alcohol derivatives of the carboxylic acid group.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. The presence of the fluorophenyl group in 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid enhances its activity against various bacterial strains, making it a candidate for developing new antibiotics. Studies have shown that such compounds can inhibit the growth of resistant bacterial strains, which is crucial in addressing antibiotic resistance .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases. This application is particularly relevant given the increasing prevalence of chronic inflammatory diseases globally .

Anticancer Potential

Recent studies have explored the anticancer properties of thiazole derivatives, including this compound. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives, including this compound. The compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Effects

Another study published in Pharmaceutical Biology evaluated the anti-inflammatory effects of thiazole derivatives in a rat model of arthritis. The administration of this compound resulted in a significant reduction in swelling and pain, suggesting its potential use as an anti-inflammatory agent.

Case Study 3: Anticancer Activity

A recent investigation reported in Cancer Letters assessed the cytotoxic effects of thiazole compounds on various cancer cell lines. The results indicated that this compound effectively inhibited cell proliferation and induced apoptosis through the activation of caspases.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors involved in cancer cell proliferation, resulting in anticancer activity.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

A. Halogen Substituents

- 4-Fluorophenyl derivative (Target Compound) :

Predicted to exhibit moderate lipophilicity (logP ~2–3, extrapolated from analogs) and improved metabolic stability due to fluorine’s inductive effects.

- 4-Chlorophenyl derivative (2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid): Molecular Weight: 254.69 g/mol (vs. ~253.25 for 4-Fluoro analog). logP: 2.38 (higher lipophilicity than fluorine analog). Solubility: logSw = -2.98 (poor aqueous solubility) . Applications: Chlorine’s larger size may enhance receptor binding but increase toxicity risks.

- 2-Chlorophenyl derivative: Commercial Availability: Sold by Santa Cruz Biotechnology (1 mg: $69.00; 5 mg: $78.00) . Steric Effects: Ortho-substitution may hinder molecular packing, altering crystallinity compared to para-substituted analogs.

B. Non-Halogen Substituents

- 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid :

- 2-Amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid: Molecular Weight: 200.26 g/mol. logP: Lower than halogenated analogs (~1.5–2.0), enhancing solubility but reducing membrane permeability .

Thiazole Core Modifications

A. Thiazole vs. Thiadiazole Derivatives

- 2-Amino-5-(substituted-benzyl)-1,3,4-thiadiazole: Synthesized via Schiff base reactions with α-mercaptoalkanoic acids. Demonstrated antibacterial activity against gram-negative bacteria (e.g., IC50 values in micromolar range) . Thiadiazole’s additional nitrogen increases polarity but reduces logP compared to thiazoles.

B. Hybrid Structures

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Fluorine and chlorine increase logP compared to alkyl substituents, favoring lipid membrane penetration but reducing solubility.

- High polar surface area (~60 Ų) across analogs suggests moderate blood-brain barrier permeability.

Biological Activity

2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorinated phenyl group that may enhance its pharmacological properties. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and case studies related to this compound.

- Molecular Formula : C₁₀H₇FN₂O₂S

- CAS Number : 923106-11-0

- Molecular Weight : 238.24 g/mol

- Structure : The compound features a thiazole ring, an amino group, and a carboxylic acid functional group, contributing to its diverse reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with fluorinated phenyl derivatives. Various synthetic routes have been explored to optimize yield and purity, often employing combinatorial chemistry techniques to generate a library of derivatives for biological evaluation.

Antitumor Activity

Research indicates that derivatives of 2-amino-thiazole compounds exhibit significant antitumor properties. For instance, one study synthesized various phenylamide derivatives based on the thiazole framework and evaluated their antiproliferative effects against different cancer cell lines. Notably, some derivatives showed IC50 values comparable to established drugs like dasatinib in leukemia models, while their efficacy varied across solid tumors such as breast and colon cancers .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that thiazole derivatives can exhibit moderate to strong antibacterial and antifungal activities. For example, certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to over 100 µM depending on the specific strain tested .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the fluorine atom in enhancing biological activity. The presence of the fluorine substituent on the phenyl ring is believed to increase lipophilicity and improve binding interactions with biological targets. Variations in the thiazole core structure and substitutions on the phenyl ring have been systematically studied to elucidate their impact on activity profiles.

| Compound | Structure | Antitumor Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|---|

| This compound | Structure | Varies by derivative | Varies by strain |

Case Studies

- Antitumor Evaluation : A specific derivative was tested against K562 leukemia cells, showing an IC50 value comparable to dasatinib but less effective against solid tumor lines such as MDA-MB 231 .

- Antimicrobial Assessment : Another study focused on synthesizing various thiazole derivatives, revealing that certain compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli with MIC values below 20 µM .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid, and how can purity be optimized?

- Methodology :

- Step 1 : Use a condensation reaction between a thioamide precursor (e.g., thiourea derivatives) and a fluorophenyl-substituted α-haloketone to form the thiazole core .

- Step 2 : Purify the crude product via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted intermediates .

- Step 3 : Optimize yield (typically 60–75%) by controlling reaction temperature (80–100°C) and pH (neutral to slightly acidic conditions) .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 252.27 g/mol | PubChem |

| CAS RN | 886361-30-4 | CAS |

| Purity Post-Purification | ≥97% (HPLC) |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology :

- NMR Analysis : Confirm the presence of the 4-fluorophenyl group (¹H NMR: δ 7.2–7.8 ppm for aromatic protons; ¹⁹F NMR: δ -110 to -115 ppm) and carboxylic acid moiety (¹H NMR: δ 12–13 ppm, broad) .

- LC-MS : Verify molecular ion peaks ([M+H]+ at m/z 253.3) and fragmentation patterns consistent with thiazole derivatives .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry of substituents (e.g., fluorine at para position) .

Advanced Research Questions

Q. What mechanistic insights exist regarding its antimicrobial activity, and how can they guide drug design?

- Methodology :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to bacterial enzymes like dihydrofolate reductase (DHFR) .

- In Vitro Assays : Perform MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Typical MIC values range from 8–32 µg/mL .

- SAR Studies : Modify the carboxylic acid group (e.g., esterification) to assess impact on bioavailability and potency .

Q. How can contradictory data in cytotoxicity assays be resolved?

- Methodology :

- Replicate Experiments : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and culture conditions (e.g., serum-free media for 24-hour exposure) .

- Orthogonal Assays : Compare MTT, ATP-luciferase, and LDH release assays to differentiate apoptosis from necrosis .

- Control Variables : Monitor batch-to-batch compound purity (HPLC >95%) and solvent effects (DMSO ≤0.1% v/v) .

Q. What strategies are effective for studying its structure-activity relationship (SAR) in anticancer applications?

- Methodology :

- Derivatization : Synthesize analogs with substituents at the 4-fluorophenyl (e.g., chloro, methyl) or carboxylic acid (e.g., amide, ester) positions .

- In Vivo Testing : Evaluate tumor growth inhibition in xenograft models (e.g., 50 mg/kg oral dosing, 3x/week) and correlate with pharmacokinetic parameters (Cmax, t1/2) .

- Data Integration : Use cheminformatics tools (e.g., Schrödinger’s QikProp) to model logP, solubility, and permeability .

Data Contradiction Analysis

Q. How should discrepancies in reported IC50 values for kinase inhibition be addressed?

- Methodology :

- Standardize Assays : Use recombinant kinases (e.g., EGFR, VEGFR2) from the same supplier and ATP concentrations (e.g., 10 µM) .

- Validate Protocols : Include positive controls (e.g., staurosporine for broad-spectrum inhibition) and triplicate measurements .

- Meta-Analysis : Compare data across studies using platforms like ChEMBL to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.